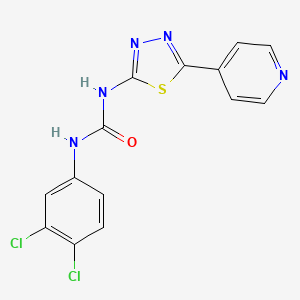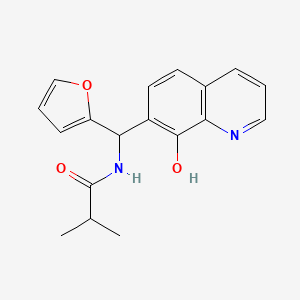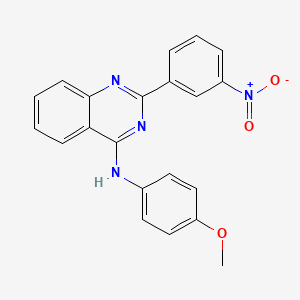
1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is a member of ureas.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methodology : A study by Kejian Li and Wenbin Chen (2008) describes an efficient method for synthesizing urea derivatives like 1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, using microwave irradiation, which offers better reaction conditions compared to conventional heating methods. This method yields satisfactory results and provides a new avenue for synthesizing such compounds (Li & Chen, 2008).
Crystal Structure Analysis : Xinjian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) conducted a study on a similar compound, N-(2,6-Difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, revealing its triclinic crystal structure, characterized by X-ray diffraction, NMR, and IR techniques. This research is vital for understanding the molecular configuration and potential interactions of these compounds (Song, Tan, & Wang, 2008).
Biological Activities
Fungicidal Properties : A 2006 study by Tan Xiao-hong on a structurally similar compound, 1-(4-Chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, demonstrated its effective fungicidal activity against plant pathogens like Botrytis cinerea and Dothiorella gregaria (Xiao-hong, 2006).
Antitumor Activity : The study of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives by Weiwei Li et al. (2019) revealed their potential as antitumor agents, particularly against chronic myeloid leukemia, through inhibition of the PI3K/AKT signaling pathway. This highlights the potential of urea derivatives in cancer therapy (Li et al., 2019).
Cytokinin Activity and Plant Growth Regulation : Xinjian Song et al. (2007) synthesized a series of N-aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas and found that they exhibited cytokinin activity, suggesting their role in promoting plant growth (Song, Tan, & Wang, 2007).
Optical and Electrooptic Properties
- Optical and Nonlinear Optical Properties : A 2018 study by M. Shkir et al. assessed the electrooptic properties of a related compound, revealing its potential application in nonlinear optics and optoelectronic device fabrications. The study highlights the compound's superior properties compared to standard urea, especially in second and third harmonic generation (Shkir et al., 2018).
Propiedades
Fórmula molecular |
C14H9Cl2N5OS |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C14H9Cl2N5OS/c15-10-2-1-9(7-11(10)16)18-13(22)19-14-21-20-12(23-14)8-3-5-17-6-4-8/h1-7H,(H2,18,19,21,22) |
Clave InChI |
VENGYPNOQYXRLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1223927.png)
![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)
![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)

![2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223935.png)
![Methyl [1-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1223937.png)
![5-[[1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1223942.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223943.png)
![2-chloro-5-[[(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B1223944.png)
![N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide](/img/structure/B1223945.png)

![5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide](/img/structure/B1223949.png)
![N-[2-[(phenylmethyl)amino]-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223950.png)
